molecular formula C17H26O4 B12520578 4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde CAS No. 655245-43-5

4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde

Cat. No.: B12520578
CAS No.: 655245-43-5
M. Wt: 294.4 g/mol
InChI Key: JXYZEEUSFQIEEN-UHFFFAOYSA-N
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Description

4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde is a chemical compound with the molecular formula C15H24O4 It is characterized by the presence of hydroxyethoxy groups and di(propan-2-yl) substitutions on a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde typically involves the reaction of 3,5-di(propan-2-yl)benzaldehyde with ethylene glycol derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the hydroxyethoxy groups .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde involves its interaction with specific molecular targets. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The aldehyde group can undergo reactions with nucleophilic sites on proteins and enzymes, potentially modulating their function .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in structure but with a different substitution pattern.

    4-(2-Hydroxyethoxy)benzaldehyde: Lacks the di(propan-2-yl) substitutions.

    4-[2-(2-Hydroxyethoxy)ethoxy]benzaldehyde: Similar but without the di(propan-2-yl) groups.

Uniqueness

4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde is unique due to the combination of hydroxyethoxy and di(propan-2-yl) groups on the benzaldehyde core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

655245-43-5

Molecular Formula

C17H26O4

Molecular Weight

294.4 g/mol

IUPAC Name

4-[2-(2-hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde

InChI

InChI=1S/C17H26O4/c1-12(2)15-9-14(11-19)10-16(13(3)4)17(15)21-8-7-20-6-5-18/h9-13,18H,5-8H2,1-4H3

InChI Key

JXYZEEUSFQIEEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1OCCOCCO)C(C)C)C=O

Origin of Product

United States

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